molecular formula C12H16N4S B3043492 4-(1,4-Diazepan-1-yl)-7-methylthieno[3,2-d]pyrimidine CAS No. 874881-21-7

4-(1,4-Diazepan-1-yl)-7-methylthieno[3,2-d]pyrimidine

Cat. No. B3043492
CAS RN: 874881-21-7
M. Wt: 248.35 g/mol
InChI Key: VINSIKPBMPNAJX-UHFFFAOYSA-N
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Description

“4-(1,4-Diazepan-1-yl)-7-methylthieno[3,2-d]pyrimidine” is a compound that contains a pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid . Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves reactions with guanidine hydrochloride . For example, a series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride . All the synthesized derivatives were confirmed by physicochemical properties and spectral data (IR, NMR and elemental analyses) .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be confirmed by various spectroscopic techniques such as IR, NMR, and Mass spectrometry . For example, the IR spectrum can provide information about the functional groups present in the molecule, while the NMR spectrum can provide information about the hydrogen and carbon atoms present in the molecule .


Chemical Reactions Analysis

Pyrimidine derivatives have been described with a wide range of biological potential i.e. anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant and antimalarial etc. The chemical reactions involved in these biological activities are often complex and involve multiple steps.


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be determined by various techniques such as melting point determination, solubility tests, and spectroscopic analysis .

Scientific Research Applications

Synthesis and Characterization

The chemical compound 4-(1,4-Diazepan-1-yl)-7-methylthieno[3,2-d]pyrimidine belongs to a class of compounds known for their complex heterocyclic structures. A notable research direction involves the synthesis and characterization of related compounds, providing foundational knowledge for further applications. For example, the synthesis of 1,2-disubstituted-3-(pyrimidine-2-yl)-2,3-dihydro-1H-1,3-diazepine-4,7-dione demonstrates the utility of such compounds in creating fully unsaturated monocyclic seven-membered heterocyclic rings, leveraging Schiff base formation and subsequent transformations into 1,3-diazepine derivatives (Ahmad, 2011).

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic applications. Notably, compounds within this chemical space have been identified as potent apoptosis inducers. For instance, the discovery of N-((benzo[d][1,3]dioxol-5-yl)methyl)-6-phenylthieno[3,2-d]pyrimidin-4-amine and its analogs have shown significant potency in inducing apoptosis through the inhibition of tubulin polymerization in cancer cells, underscoring their potential in oncology (Kemnitzer et al., 2009).

Antitumor Activity

The exploration of this compound derivatives as antitumor agents is another vibrant research area. Microwave-induced synthesis techniques have enabled the creation of novel 8,9-dihydro-7H-pyrimido[4,5-b][1,4]diazepines, showing remarkable activity against various cancer cell lines. This highlights the compound's role as a scaffold for developing new chemotherapeutic agents (Insuasty et al., 2008).

Chemical Structure and Properties

Structural studies on related compounds, such as 1-Ethoxymethyl-5-methyl-9-phenyl-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b][1,4]diazepine-2,4(3H,5H)-dione, contribute to understanding the chemical properties and potential applications of this compound derivatives. These studies, focusing on crystal packing and hydrogen bonding, offer insights into the compound's behavior and interactions at the molecular level (Li et al., 2012).

Future Directions

Pyrimidine derivatives have shown a wide range of biological activities, making them valuable for medical applications . Future research could focus on the development of more potent and efficacious drugs with pyrimidine scaffold . Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .

properties

IUPAC Name

4-(1,4-diazepan-1-yl)-7-methylthieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4S/c1-9-7-17-11-10(9)14-8-15-12(11)16-5-2-3-13-4-6-16/h7-8,13H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINSIKPBMPNAJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1N=CN=C2N3CCCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(1,4-Diazepan-1-yl)-7-methylthieno[3,2-d]pyrimidine
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4-(1,4-Diazepan-1-yl)-7-methylthieno[3,2-d]pyrimidine
Reactant of Route 3
4-(1,4-Diazepan-1-yl)-7-methylthieno[3,2-d]pyrimidine
Reactant of Route 4
4-(1,4-Diazepan-1-yl)-7-methylthieno[3,2-d]pyrimidine
Reactant of Route 5
4-(1,4-Diazepan-1-yl)-7-methylthieno[3,2-d]pyrimidine
Reactant of Route 6
4-(1,4-Diazepan-1-yl)-7-methylthieno[3,2-d]pyrimidine

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